molecular formula C10H7BrN4S B1526591 4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine CAS No. 868387-43-3

4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine

Cat. No.: B1526591
CAS No.: 868387-43-3
M. Wt: 295.16 g/mol
InChI Key: MYCKAWVPBUXFGL-UHFFFAOYSA-N
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Description

4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine is a heterocyclic compound that features a brominated pyrrolopyridine core linked to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary targets of 4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with FGFRs by inhibiting their kinase activity. This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby disrupting the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are involved in cell proliferation, migration, and angiogenesis . The disruption of these pathways can lead to the inhibition of tumor growth and progression.

Pharmacokinetics

The compound’s molecular weight, which is approximately 2130314 g/mol , suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties can impact the compound’s bioavailability, which is a critical factor in its pharmacological efficacy.

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the compound’s inhibitory effect on FGFRs and the subsequent disruption of downstream signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through cyclization reactions involving pyrrole and pyridine derivatives. For example, a brominated pyrrole can be reacted with a suitable pyridine derivative under cyclization conditions to form the desired core structure.

    Thiazole Formation: The thiazole ring can be introduced through a condensation reaction involving a suitable thioamide and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and sulfur atoms in the thiazole ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine is unique due to the presence of both a brominated pyrrolopyridine core and a thiazole ring, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-16-10(12)15-8/h1-4H,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCKAWVPBUXFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C3=CSC(=N3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone (0.32 g, 1.17 mmol) and thio urea (0.097 g, 1.28 mmol) in ethanol (4 mL) was stirred at 80° C. for 1.5 hours. The resulting precipitate was filtered, washed with MeOH, and dried under vacuum to give 4-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-ylamine (0.34 g, 99% yield).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was synthesized in 2 steps in a manner similar to that described above using 5-bromo-7-azaindole (1.0 g, 5.07 mmol), AlCl3 (1.35 g, 10.15 mmol), bromoacetylbromide (0.41 mL, 6.34 mmol) and thiourea (0.36 g, 4.72 mmol) (0.21 g, 48%, 2 steps) as a brown solid. Mass Spec.; MS 297 (M+1); 1H NMR(DMSO-d6, 500 MHz) δ 8.63(d, 1H), 8.28(d,1H), 7.82(s,1H),6.98(s,2H), 6.82(s,1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
0.41 mL
Type
reactant
Reaction Step Three
Quantity
0.36 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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